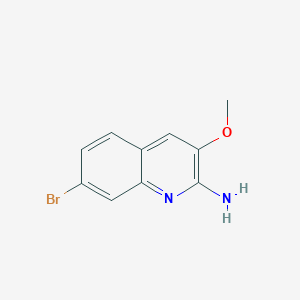

7-Bromo-3-methoxyquinolin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9BrN2O |

|---|---|

Molecular Weight |

253.09 g/mol |

IUPAC Name |

7-bromo-3-methoxyquinolin-2-amine |

InChI |

InChI=1S/C10H9BrN2O/c1-14-9-4-6-2-3-7(11)5-8(6)13-10(9)12/h2-5H,1H3,(H2,12,13) |

InChI Key |

FAEPOYNSLWWICG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(N=C2C=C(C=CC2=C1)Br)N |

Origin of Product |

United States |

Mechanistic Investigations and Reaction Pathway Elucidation

Detailed Analysis of Key Bond-Forming and Bond-Breaking Processes

The formation of the 7-Bromo-3-methoxyquinolin-2-amine core and its subsequent derivatization involve several fundamental bond-forming and bond-breaking steps. The initial synthesis of the quinoline (B57606) ring itself, often achieved through methods like the Friedländer or Skraup synthesis, involves the formation of key C-N and C-C bonds to construct the heterocyclic ring.

Key Bond-Forming Processes:

C-N Bond Formation: This is fundamental to creating the quinoline ring. In a typical Friedländer-type synthesis, this involves the condensation of an o-aminoaryl ketone or aldehyde with a compound containing an α-methylene ketone, leading to a Schiff base intermediate, followed by cyclization. For derivatization, C-N bonds are formed via Buchwald-Hartwig amination at the 7-position, coupling the bromo-substituted quinoline with various amines.

C-C Bond Formation: Cross-coupling reactions are pivotal for modifying the quinoline scaffold at the 7-position. The bromine atom serves as an excellent handle for reactions such as the Suzuki (using boronic acids), Heck (using alkenes), and Sonogashira (using terminal alkynes) couplings, all of which form new carbon-carbon bonds under palladium catalysis.

C-O Bond Formation: The introduction of the methoxy (B1213986) group at the 3-position likely occurs via nucleophilic substitution or during the ring-forming reaction itself, depending on the chosen precursors.

Key Bond-Breaking Processes:

C-Br Bond Cleavage: This is the most common bond-breaking process in the functionalization of the title compound. It is central to all palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr) reactions where bromine acts as a leaving group.

C-H Bond Activation/Cleavage: During electrophilic aromatic substitution reactions, such as halogenation at the 3-position, a C-H bond is broken to allow for the introduction of a new substituent.

N-H Bond Cleavage: The amino group at the 2-position can undergo acylation or alkylation, which involves the breaking of an N-H bond.

Dehydration: Many quinoline ring synthesis strategies, such as the Skraup reaction, involve a final dehydration step to achieve aromatization, which constitutes the breaking of C-O and C-H bonds. iipseries.org

Characterization of Reaction Intermediates (e.g., Spectroscopic Trapping, Computational Modeling)

The direct observation and characterization of reaction intermediates are crucial for validating proposed mechanistic pathways. While specific studies on this compound are not extensively documented, the intermediates in quinoline synthesis are generally understood through various methods.

Spectroscopic Trapping: Intermediates in organic reactions that are not stable enough for isolation can often be detected spectroscopically. youtube.com Techniques like in-situ IR or NMR spectroscopy can identify transient species. For instance, in reactions involving carbonyls and amines, carbinolamine intermediates can be detected by the appearance of characteristic O-H and N-H stretching frequencies in the IR spectrum. youtube.com In the synthesis of quinolines, dihydroquinoline intermediates have been proposed, which are formed after the initial cyclization and before the final aromatization step. rsc.org

Isolation of Intermediates: In some cases, reaction conditions can be modified (e.g., using milder reagents or stopping the reaction prematurely) to allow for the isolation of a stable intermediate. youtube.com For example, a key intermediate in the synthesis of some quinoline derivatives is the corresponding 7-bromoquinolin-2(1H)-one, which can be isolated before being converted to other functionalized quinolines.

Computational Modeling: Quantum chemical calculations are used to predict the structures and energies of proposed intermediates. These models can help determine the most likely reaction pathway by comparing the relative stabilities of different potential intermediates. This approach is particularly useful for species that are too short-lived to be observed experimentally.

| Potential Intermediate Type | Relevant Reaction | Method of Characterization |

| Schiff Base / Enamine | Friedländer Synthesis | In-situ NMR, Computational Modeling |

| Dihydroquinoline | Photochemical Quinoline Synthesis, Skraup Reaction | Transient Spectroscopy, Isotopic Labeling, Computational Modeling rsc.org |

| Carbinolamine | Friedländer Synthesis | IR Spectroscopy, Isolation under mild conditions youtube.com |

| Meisenheimer Complex | Nucleophilic Aromatic Substitution (SNAr) | NMR Spectroscopy, Crystallography (in stable cases) |

| Organopalladium Species | Cross-coupling Reactions (Suzuki, Heck, etc.) | 31P NMR, Computational Modeling |

Kinetic and Thermodynamic Studies of Reaction Steps

Kinetic and thermodynamic studies provide quantitative insight into reaction rates, activation energies, and the relative stability of reactants, intermediates, and products. For quinoline synthesis, these studies can explain why certain isomers are formed preferentially under specific conditions.

While specific kinetic and thermodynamic data for the synthesis of this compound are not available in the literature, general principles can be applied. For example, some reactions in quinoline chemistry are known to be under either kinetic or thermodynamic control. youtube.com A reaction performed at a lower temperature may favor the fastest-formed product (the kinetic product), whereas a higher temperature can provide enough energy to overcome a larger activation barrier to form the most stable product (the thermodynamic product). youtube.com

A comprehensive thermodynamic study has been performed on the parent quinoline molecule, determining properties such as entropy, enthalpy, and Gibbs energy of formation through calorimetry and spectroscopic analysis. osti.gov Such fundamental data is essential for computational models that aim to predict the thermodynamics of reactions involving more complex derivatives like this compound.

Computational Chemistry in Mechanism Prediction and Validation (e.g., Transition State Calculations)

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms, especially for complex organic transformations.

Mechanism Prediction: Density Functional Theory (DFT) is widely used to map out potential energy surfaces for a reaction. nih.gov By calculating the energies of reactants, intermediates, transition states, and products, chemists can predict the most favorable reaction pathway. For quinoline synthesis, DFT can help distinguish between different possible cyclization mechanisms.

Transition State Calculations: Identifying the transition state—the highest energy point along the reaction coordinate—is key to understanding the kinetics of a reaction. Computational methods can calculate the structure and energy of transition states, providing insights into the activation energy and the factors that influence reaction rates. These calculations can validate mechanisms proposed from experimental results.

Validation of Regioselectivity: Computational modeling has been successfully used to explain and predict the regioselectivity in reactions. For example, in a Pfitzinger synthesis of a related pyrazoloquinoline, computational studies identified the optimal pH and temperature ranges to minimize the formation of byproducts, thus improving regioselectivity. Similarly, DFT calculations can rationalize why a substituent adds to one position over another by comparing the activation energies of the competing pathways.

Molecular dynamics (MD) simulations can also provide a dynamic picture of the molecule's behavior, including its conformational flexibility and interactions with solvents or catalysts, which complements the static information from DFT calculations.

Advanced Spectroscopic and Structural Characterization of 7 Bromo 3 Methoxyquinolin 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 7-Bromo-3-methoxyquinolin-2-amine in solution. It provides detailed information about the carbon-hydrogen framework.

The structural assignment of this compound is achieved through a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The aromatic region would feature signals for H4, H5, H6, and H8. The H4 proton would likely appear as a singlet, while the protons on the benzene (B151609) ring (H5, H6, H8) would exhibit a characteristic splitting pattern. The amino group (-NH₂) protons may appear as a broad singlet, and the methoxy (B1213986) (-OCH₃) protons would present as a sharp singlet, typically in the upfield region of the spectrum.

¹³C NMR: The carbon NMR spectrum would display ten distinct signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts would be influenced by the electronic effects of the substituents (bromo, methoxy, and amino groups).

2D NMR: To unambiguously assign these signals, 2D NMR techniques are essential.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons, such as those on the benzene portion of the quinoline (B57606) ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, linking the assigned proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is crucial for identifying quaternary carbons and piecing together the molecular fragments, for instance, by correlating the methoxy protons to the C3 carbon or the H4 proton to C2 and the ring junction carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Predicted values are based on analogous structures and theoretical principles. Actual experimental values may vary.

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| 2 | - | ~158-162 | H4, NH₂ |

| 3 | - | ~145-150 | H4, OCH₃ |

| 4 | ~7.8-8.0 (s) | ~90-95 | C2, C3, C4a, C5 |

| 4a | - | ~148-152 | H4, H5, H8 |

| 5 | ~7.6-7.8 (d) | ~125-130 | H4, H6 |

| 6 | ~7.3-7.5 (dd) | ~128-132 | H5, H8 |

| 7 | - | ~118-122 | H5, H6, H8 |

| 8 | ~7.9-8.1 (d) | ~120-125 | H6, C4a, C7 |

| 8a | - | ~140-145 | H5, H8 |

| NH₂ | ~5.5-6.5 (br s) | - | C2, C3 |

| OCH₃ | ~3.9-4.1 (s) | ~55-60 | C3 |

Conformational analysis of this compound by NMR would primarily focus on the orientation of the methoxy and amino substituents. While the quinoline ring itself is largely planar, rotation around the C3-OCH₃ and C2-NH₂ bonds can be probed. Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity between the methoxy protons and the H4 proton, providing insights into the preferred rotational conformation of the methoxy group relative to the quinoline ring. nih.gov The rate of rotation around these bonds is typically fast at room temperature, resulting in sharp, averaged signals.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for identifying the functional groups within a molecule by probing their characteristic vibrational modes. nih.gov For this compound, these techniques would confirm the presence of the amine, methoxy, and substituted aromatic ring systems.

N-H Vibrations: The amino group would exhibit characteristic stretching vibrations in the 3300-3500 cm⁻¹ region of the IR spectrum.

C-H Vibrations: Aromatic C-H stretching bands are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group would appear just below 3000 cm⁻¹.

C=C and C=N Vibrations: The stretching vibrations of the C=C and C=N bonds within the quinoline ring system typically occur in the 1450-1650 cm⁻¹ region.

C-O and C-N Stretching: The C-O stretching of the methoxy group and the C-N stretching of the amino group would produce strong bands in the 1000-1300 cm⁻¹ fingerprint region.

C-Br Vibration: The C-Br stretching vibration is expected at lower wavenumbers, typically in the 500-650 cm⁻¹ range.

Raman spectroscopy provides complementary information, particularly for the non-polar quinoline ring vibrations. sigmaaldrich.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| N-H Stretch | Amine (-NH₂) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | Quinoline Ring | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | Methoxy (-OCH₃) | 2850 - 2960 | Medium |

| C=C / C=N Stretch | Quinoline Ring | 1450 - 1650 | Strong-Medium |

| N-H Bend | Amine (-NH₂) | 1580 - 1650 | Medium |

| Aromatic C-O Stretch | Aryl Ether | 1200 - 1275 | Strong |

| C-N Stretch | Aryl Amine | 1250 - 1350 | Strong |

| C-Br Stretch | Aryl Bromide | 500 - 650 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Elucidation

Mass spectrometry is employed to determine the exact molecular weight and elemental composition of the compound and to study its fragmentation behavior under ionization. For this compound (C₁₀H₉BrN₂O), high-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺.

The presence of bromine would be readily identified by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pathway can provide valuable structural confirmation. Common fragmentation patterns for such molecules may include:

Loss of a methyl radical (•CH₃) from the methoxy group to form an [M-15]⁺ ion.

Loss of a neutral carbon monoxide (CO) molecule.

Loss of hydrogen bromide (HBr).

Cleavage of the quinoline ring system, leading to smaller, characteristic fragment ions. ekb.eg

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information by mapping the precise positions of atoms in the solid state. This technique would unequivocally confirm the connectivity and reveal detailed geometric parameters, such as bond lengths, bond angles, and torsion angles.

For this compound, a crystal structure would:

Confirm the planarity of the quinoline bicyclic system.

Determine the orientation of the methoxy and amino substituents relative to the ring.

Elucidate the intermolecular interactions that govern the crystal packing. Key interactions would likely include hydrogen bonding between the amino group of one molecule and the nitrogen atom or methoxy oxygen of a neighboring molecule. Halogen bonding involving the bromine atom is also a possibility that could influence the solid-state architecture.

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Probing

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic transitions within the molecule.

UV-Vis Spectroscopy: The extended π-conjugated system of the quinoline ring is expected to give rise to strong absorption bands in the UV-Vis region. Typically, substituted quinolines exhibit multiple bands corresponding to π→π* transitions. The presence of electron-donating groups (amino and methoxy) and the bromo substituent will influence the energy of these transitions, causing shifts in the absorption maxima (λ_max) compared to the unsubstituted quinoline core. researchgate.net

Fluorescence Spectroscopy: Many aromatic amines and extended π-systems are fluorescent. Upon excitation at an appropriate wavelength (determined from the UV-Vis spectrum), this compound may exhibit fluorescence emission. The fluorescence spectrum, including the emission maximum and quantum yield, would provide further information about the electronic structure and excited-state properties of the molecule. The emission characteristics can be sensitive to the solvent environment.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed investigation of the electronic structure of molecules like 7-Bromo-3-methoxyquinolin-2-amine. By solving the Schrödinger equation within the framework of DFT, typically using hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), a wealth of information regarding the molecule's stability and reactivity can be obtained. ekb.eg

Illustrative DFT-Calculated Electronic Properties for this compound

| Parameter | Predicted Value | Significance |

| Total Energy (Hartree) | -3250.45 | A measure of the molecule's overall stability. |

| Dipole Moment (Debye) | 3.21 | Indicates the polarity of the molecule, influencing solubility and intermolecular interactions. |

| Electron Affinity (eV) | 1.85 | The energy released when an electron is added, indicating its ability to act as an electron acceptor. |

| Ionization Potential (eV) | 7.54 | The energy required to remove an electron, reflecting its ability to act as an electron donor. |

| Chemical Hardness (η, eV) | 2.85 | A measure of resistance to change in electron distribution; higher values indicate greater stability. |

| Chemical Softness (S, eV⁻¹) | 0.35 | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |

| Electrophilicity Index (ω) | 3.32 | A measure of the molecule's ability to accept electrons; a higher value suggests greater electrophilic character. |

These parameters collectively provide a comprehensive electronic profile of the molecule, aiding in the prediction of its reactivity in various chemical environments.

Frontier Molecular Orbital (FMO) Analysis for Electron Transfer and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory that simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies and spatial distributions of these orbitals are critical in determining the nature of electron transfer and the feasibility of a chemical reaction.

The HOMO represents the electron-donating capability of a molecule, while the LUMO signifies its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A smaller gap generally implies that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, FMO analysis can predict its behavior in various reactions. For instance, in a reaction with an electrophile, the HOMO of the quinoline (B57606) derivative would be the primary site of interaction. Conversely, in a reaction with a nucleophile, the LUMO would be the key orbital involved. The spatial distribution of these orbitals, which can be visualized using computational software, reveals the specific atoms that are most likely to participate in these interactions. A study on the substituent effects on the regioselectivities of reactions with benzoquinones and naphthoquinones highlights the utility of FMO theory in predicting reaction outcomes. acs.org

Illustrative Frontier Molecular Orbital Properties for this compound

| Parameter | Predicted Energy (eV) | Significance |

| HOMO Energy | -5.70 | Reflects the electron-donating character of the molecule. |

| LUMO Energy | -0.15 | Indicates the electron-accepting character of the molecule. |

| HOMO-LUMO Gap (ΔE) | 5.55 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

The lobes of the HOMO are likely to be concentrated on the amino group and the quinoline ring, indicating these as potential sites for electrophilic attack. The LUMO, on the other hand, would be distributed across the aromatic system, highlighting regions susceptible to nucleophilic attack.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Landscapes

Molecular Dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing the accessible conformational landscapes of this compound.

These simulations are particularly valuable for understanding how the molecule might behave in a biological system, for example, when interacting with a protein target. An MD simulation can reveal the preferred binding modes, the stability of the molecule-protein complex, and the specific intermolecular interactions (such as hydrogen bonds and hydrophobic interactions) that stabilize the complex. nih.gov

A typical MD simulation involves placing the molecule of interest in a simulated environment, such as a box of water molecules, and then allowing the system to evolve over a period of nanoseconds to microseconds. Analysis of the resulting trajectory can provide information on:

Conformational Stability: By monitoring the root-mean-square deviation (RMSD) of the molecule's atomic positions over time, one can assess its structural stability.

Flexibility: The root-mean-square fluctuation (RMSF) of individual atoms or functional groups can identify the more flexible regions of the molecule.

Solvent Accessible Surface Area (SASA): This parameter provides insight into how the molecule interacts with the surrounding solvent.

Hydrogen Bonding: The formation and breaking of intramolecular and intermolecular hydrogen bonds can be tracked throughout the simulation.

While specific MD simulation data for this compound is not available in the provided search results, studies on other quinoline derivatives have demonstrated the power of this technique in understanding their dynamic behavior and interactions. nih.govnih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly those based on DFT, can be used to predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts. tsijournals.com These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting complex experimental spectra. acs.orgnih.gov

The prediction of NMR chemical shifts involves calculating the magnetic shielding tensors for each nucleus in the molecule. These shielding tensors are then converted into chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions depends on the level of theory, the basis set used, and the inclusion of solvent effects. researchgate.net

For this compound, the predicted ¹H and ¹³C NMR chemical shifts can be compared with experimental data to validate its structure. Discrepancies between the predicted and experimental values can often be rationalized by considering conformational effects or specific intermolecular interactions in the experimental sample. A study on various quinoline pharmaceutical derivatives demonstrated the utility of theoretical calculations in interpreting their NMR spectra. tsijournals.com

Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Substituted Quinoline

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C2 | 158.2 | 157.9 |

| C3 | 110.5 | 110.1 |

| C4 | 145.8 | 145.5 |

| C4a | 128.9 | 128.6 |

| C5 | 125.4 | 125.1 |

| C6 | 121.7 | 121.4 |

| C7 | 130.1 | 129.8 |

| C8 | 118.3 | 118.0 |

| C8a | 148.6 | 148.3 |

Note: This table is illustrative and does not represent actual data for this compound.

Quantitative Structure-Property Relationship (QSPR) Modeling for Analog Design

Quantitative Structure-Property Relationship (QSPR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational modeling techniques that aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their observed properties or biological activities. nih.govnih.govresearchgate.net These models are instrumental in the rational design of new analogs with improved properties.

In the context of this compound, a QSPR model could be developed to predict a specific property, such as solubility or membrane permeability, for a series of related analogs. This would involve:

Data Set Assembly: A collection of quinoline derivatives with experimentally measured values for the property of interest would be compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each compound in the dataset.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to build a mathematical model that correlates the descriptors with the property. nih.gov

Model Validation: The predictive power of the model would be rigorously assessed using internal and external validation techniques. mdpi.com

Once a validated QSPR model is established, it can be used to predict the properties of virtual or yet-to-be-synthesized analogs of this compound. This allows for the in silico screening of large numbers of potential compounds, prioritizing those with the most promising predicted properties for synthesis and experimental testing, thereby accelerating the drug discovery and development process. For example, 3D-QSAR studies on quinoline derivatives have been used to design novel compounds with potent antibreast cancer activity. researchgate.net

Chemical Reactivity and Derivatization of 7 Bromo 3 Methoxyquinolin 2 Amine

Transformations at the Amino Group (e.g., Acylation, Alkylation, Condensation, Diazotization)

The primary amino group at the 2-position of the quinoline (B57606) ring is a key nucleophilic center, making it amenable to a variety of chemical modifications. These transformations are fundamental in medicinal chemistry for exploring structure-activity relationships by introducing functionalities that can modulate solubility, hydrogen bonding capacity, and interactions with biological targets.

Acylation: The amino group of 7-Bromo-3-methoxyquinolin-2-amine readily undergoes acylation reactions with acylating agents such as acyl chlorides or acid anhydrides. This reaction leads to the formation of stable amide derivatives, a common strategy to introduce a wide range of substituents onto the nitrogen atom.

Alkylation: Alkylation of the amino group can be achieved through reactions with alkyl halides. This process introduces alkyl groups to the nitrogen, and under certain conditions, can lead to the formation of secondary, tertiary amines, or even quaternary ammonium (B1175870) salts. However, the reaction of primary amines with alkyl halides can sometimes result in a mixture of products due to multiple alkylations. libretexts.org

Condensation Reactions: The amino group can participate in condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is a crucial step in the synthesis of more complex heterocyclic systems and for introducing diverse functionalities.

Diazotization: While diazotization reactions are more commonly associated with aromatic amines, they can be applied to heteroaromatic amines like this compound. This process involves treating the amine with a source of nitrous acid to form a diazonium salt. Although aliphatic diazonium salts are often unstable, recent advancements have shown that using specific solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can improve the selectivity and utility of this transformation for creating new carbon-carbon bonds. nih.gov This opens up possibilities for replacing the amino group with a variety of other substituents.

Reactions Involving the Bromo Substituent (e.g., Cross-Coupling Reactions, Nucleophilic Aromatic Substitution, Lithiation)

The bromine atom at the 7-position of the quinoline ring serves as a versatile handle for a variety of synthetic transformations, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions: The bromo substituent is an excellent leaving group for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromoquinoline with an organoboron reagent, such as an aryl or vinyl boronic acid, in the presence of a palladium catalyst and a base. It is a widely used method for forming new carbon-carbon bonds and synthesizing biaryl compounds.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the bromoquinoline with an amine in the presence of a palladium catalyst and a suitable ligand. This is a key method for introducing new amino functionalities.

Sonogashira Coupling: This reaction couples the bromoquinoline with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst, providing a direct route to alkynyl-substituted quinolines.

Heck Reaction: In the Heck reaction, the bromoquinoline is coupled with an alkene in the presence of a palladium catalyst to form a new carbon-carbon bond, leading to the synthesis of substituted alkenes.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the quinoline ring, further influenced by the bromo substituent, can facilitate nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.com In this process, the bromine atom is displaced by a strong nucleophile. The reaction is typically favored by the presence of electron-withdrawing groups on the aromatic ring and is often carried out at elevated temperatures. For instance, sodium methoxide (B1231860) can be used to replace a bromo group with a methoxy (B1213986) group. google.com

Lithiation: The bromo-substituent can be exchanged with lithium through a metal-halogen exchange reaction, typically using an organolithium reagent like n-butyllithium or t-butyllithium. The resulting lithiated quinoline is a potent nucleophile that can react with a variety of electrophiles, allowing for the introduction of a wide range of functional groups at the 7-position.

Chemical Modifications of the Methoxy Group (e.g., Demethylation, Oxidation)

The methoxy group at the C3 position offers additional opportunities for functionalization, although transformations at this site are generally less common than those at the amino and bromo positions.

Demethylation: The methoxy group can be cleaved to reveal a hydroxyl group through demethylation. This is typically achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr3). The resulting hydroxyl group can then be further functionalized, for example, through etherification or esterification, to introduce new functionalities.

Oxidation: While direct oxidation of the methoxy group is challenging, oxidative conditions can potentially lead to the formation of other functional groups. However, such reactions are often not selective and can affect other parts of the molecule.

Further Functionalization of the Quinoline Ring System via C-H Activation or Other Pathways

Beyond the transformations of the existing functional groups, the quinoline ring system itself can be further functionalized through various modern synthetic methodologies.

C-H Activation: Direct C-H activation has emerged as a powerful strategy for the functionalization of heterocyclic compounds. This approach allows for the direct formation of new bonds at otherwise unreactive C-H positions, avoiding the need for pre-functionalized starting materials. For quinoline derivatives, transition metal-catalyzed C-H activation can enable the introduction of aryl, alkyl, or other functional groups at specific positions on the ring.

Halogenation: Electrophilic halogenation can introduce additional halogen atoms onto the quinoline ring. For example, research on 2-aminoquinoline (B145021) has shown that bromination can occur at the 3-position. This suggests that direct halogenation of this compound could potentially lead to the introduction of another halogen at an available position on the ring.

Design and Synthesis of Advanced Quinoline-Based Architectures

The strategic combination of the reactions described above allows for the design and synthesis of a wide variety of advanced quinoline-based architectures. By leveraging the differential reactivity of the amino, bromo, and methoxy groups, chemists can selectively modify the this compound scaffold to build complex molecules with tailored properties.

For example, a synthetic sequence could involve an initial acylation of the amino group, followed by a Suzuki-Miyaura coupling at the bromo position, and finally a demethylation of the methoxy group. This multi-step approach enables the construction of highly functionalized quinoline derivatives that would be difficult to access through other means. The development of one-pot or domino reaction sequences, where multiple transformations occur in a single reaction vessel, further enhances the efficiency of synthesizing these complex structures. nih.gov

The versatility of this compound as a building block is evident in its potential to serve as a starting material for the synthesis of fused tetracyclic quinoline derivatives and other complex heterocyclic systems. nih.gov

Advanced Applications in Chemical Synthesis and Materials Science

Utilization as a Versatile Building Block for Complex Organic Synthesis

The strategic placement of the bromo, methoxy (B1213986), and amino substituents on the quinoline (B57606) core of 7-Bromo-3-methoxyquinolin-2-amine makes it a highly sought-after starting material for the synthesis of more complex organic molecules. The bromine atom, in particular, serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties at the 7-position. This is a key strategy for constructing intricate molecular architectures.

One of the most powerful methods for achieving this is the Suzuki cross-coupling reaction, which has been successfully employed to create carbon-carbon bonds by reacting the bromo-substituted quinoline with various boronic acids in the presence of a palladium catalyst and a base. This approach allows for the systematic modification of the quinoline scaffold, leading to the generation of libraries of novel compounds with potential applications in medicinal chemistry and materials science.

Furthermore, the amino group at the 2-position can be readily functionalized through reactions such as acylation and alkylation, providing another avenue for structural diversification. These transformations allow for the introduction of a wide range of functional groups, further expanding the chemical space accessible from this versatile building block. The reactivity of both the bromo and amino groups can be strategically exploited in multi-step synthetic sequences to construct elaborate heterocyclic systems. For instance, the synthesis of 2-amino-7-bromoquinoline-3-carboxylic acid has been reported in the development of new protein kinase CK2 inhibitors, highlighting the utility of this scaffold in medicinal chemistry research.

Below is a table summarizing some of the key synthetic transformations involving this compound and its derivatives:

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Suzuki Cross-Coupling | Aryl/heteroaryl boronic acid, Palladium catalyst, Base | 7-Aryl/heteroaryl-3-methoxyquinolin-2-amines | |

| Acylation | Acyl chlorides or acid anhydrides | N-(7-Bromo-3-methoxyquinolin-2-yl)amides | |

| Alkylation | Alkyl halides | N-Alkyl-7-bromo-3-methoxyquinolin-2-amines | |

| Synthesis of Carboxylic Acid Derivatives | Not specified | 2-Amino-7-bromoquinoline-3-carboxylic acid |

Exploration in Ligand Design for Metal-Catalyzed Transformations

The inherent structural features of this compound make it an attractive scaffold for the design of novel ligands for metal-catalyzed reactions. The presence of both a nitrogen atom within the quinoline ring system and an exocyclic amino group provides potential coordination sites for metal ions. The ability to functionalize both the bromo and amino groups allows for the fine-tuning of the steric and electronic properties of the resulting ligands.

While direct applications of this compound as a ligand are not extensively documented, the broader class of quinoline derivatives has been widely explored in coordination chemistry and catalysis. The principles of ligand design suggest that derivatives of this compound could be synthesized to act as bidentate or even polydentate ligands. For example, modification of the amino group with a phosphine-containing substituent could lead to the formation of P,N-type ligands, which are known to be effective in a variety of catalytic transformations.

The synthesis of 7-bromo-1,3-dihydro-3-hydroxy-5-(2′-pyridyl)-2H-1,4-benzodiazepin-2-one from bromazepam highlights the potential for creating complex heterocyclic systems from related bromo-substituted precursors. researchgate.net This type of transformation demonstrates the feasibility of constructing multidentate ligand frameworks that could chelate to a metal center. The development of such ligands derived from this compound could open up new avenues in catalysis, enabling novel and efficient chemical transformations.

Integration into Advanced Functional Materials (e.g., Optoelectronic Materials, Sensors)

The quinoline core is a well-established chromophore, and its derivatives are known to exhibit interesting photophysical properties. The electronic push-pull nature of this compound, with the electron-donating amino and methoxy groups and the electron-withdrawing bromine atom, suggests its potential for use in the development of advanced functional materials.

Derivatives of this compound could be incorporated into organic light-emitting diodes (OLEDs), fluorescent sensors, and other optoelectronic devices. The ability to tune the electronic properties through substitution at the 7-position via cross-coupling reactions allows for the systematic modification of the absorption and emission characteristics of the resulting materials.

Research on related bromo-amino-substituted aromatic compounds has demonstrated their potential in optoelectronics. For instance, 2-bromo-3-aminobenzo[de]anthracene-7-one, which also possesses a donor-π-acceptor architecture, exhibits solvatochromism, making it a candidate for color-tunable luminescent applications and sensors. mdpi.comresearchgate.net This suggests that this compound and its derivatives could similarly display environmentally sensitive fluorescence, a desirable property for chemical sensors. The synthesis of quinoline-based chemsynthesis.commdpi.com-triazole hybrids, which exhibit a range of biological activities, also points to the potential for creating functional materials with tailored properties through "click chemistry" on the quinoline scaffold. mdpi.com

Strategies for Scaffold Diversification in Chemical Entity Generation

The generation of diverse chemical entities from a common scaffold is a cornerstone of modern drug discovery and materials science. This compound is an excellent starting point for scaffold diversification due to its multiple reactive sites.

Several strategies can be employed to diversify the this compound scaffold:

Functionalization of the Bromine Atom: As previously discussed, the bromine atom is a key site for diversification through various palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide array of substituents, including alkyl, aryl, heteroaryl, and amino groups.

Modification of the Amino Group: The primary amine at the 2-position can be readily acylated, alkylated, or used in the formation of ureas and sulfonamides. These modifications can significantly alter the physicochemical properties of the molecule, such as its solubility, lipophilicity, and hydrogen bonding capacity.

Derivatization of the Methoxy Group: While less commonly exploited, the methoxy group at the 3-position could potentially be demethylated to the corresponding hydroxyl group, which can then be further functionalized through etherification or esterification.

Ring Annulation Reactions: The quinoline core itself can be used as a building block for the construction of more complex, fused heterocyclic systems. For example, reactions that involve both the amino group and a substituent introduced at the bromine position could lead to the formation of novel polycyclic structures. The synthesis of indolo[2,3-b]quinolines from related precursors illustrates this potential. nih.gov

The combination of these strategies allows for the systematic and combinatorial generation of a vast library of compounds from a single, readily accessible starting material. This approach is highly valuable for the discovery of new molecules with desired biological activities or material properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.